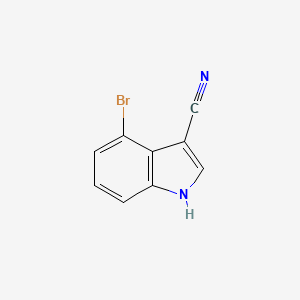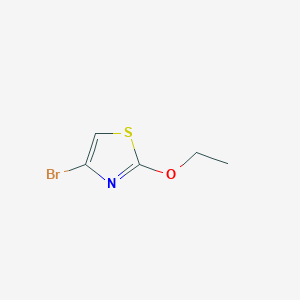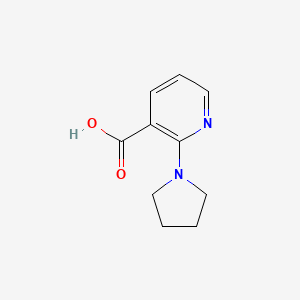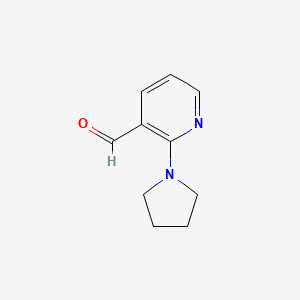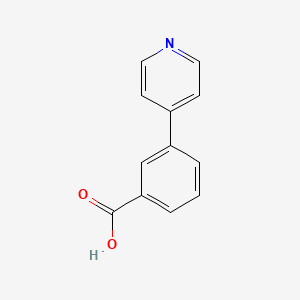
3-(Pyridin-4-yl)benzoic acid
描述
3-(Pyridin-4-yl)benzoic acid is a compound that features a pyridine ring attached to a benzoic acid moiety. This structure is a key building block in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a ligand, coordinating with metal ions through its nitrogen atom on the pyridine ring and the carboxylate group .
Synthesis Analysis
The synthesis of derivatives of 3-(Pyridin-4-yl)benzoic acid and related compounds often involves solvothermal or hydrothermal methods. For instance, metal-organic frameworks have been synthesized using 4-(pyridin-4-yl)benzoic acid as a ligand in a solvothermal process, resulting in compounds with distinct chromotropism and phase transformations . Similarly, coordination polymers have been created using a flexible achiral ligand derived from 3-(Pyridin-4-yl)benzoic acid, leading to structures with varying topologies and interpenetration . These syntheses highlight the versatility of pyridine carboxylic acids in constructing complex architectures.
Molecular Structure Analysis
The molecular structure of coordination compounds derived from 3-(Pyridin-4-yl)benzoic acid is diverse, ranging from one-dimensional chains to three-dimensional frameworks. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates exhibit one-dimensional coordination polymers with interesting two-dimensional molecular arrays . In another case, metal-organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid display a variety of two-dimensional layers and interpenetration patterns . These structures are often determined using single-crystal X-ray diffraction, showcasing the ability of 3-(Pyridin-4-yl)benzoic acid derivatives to form complex and varied coordination networks.
Chemical Reactions Analysis
The chemical reactivity of 3-(Pyridin-4-yl)benzoic acid derivatives is exploited in the formation of coordination polymers and MOFs. These compounds can react with metal ions to form coordination bonds, resulting in structures with specific topologies and properties. For instance, reactions with metal nitrates under hydrothermal conditions yield coordination polymers with significant functions of supramolecular interactions . Additionally, the reaction of metal salts with 3-pyridin-4-yl-benzoic acid under ambient conditions affords 3-D metal-organic frameworks with new net topologies .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from 3-(Pyridin-4-yl)benzoic acid are influenced by their molecular structure. For example, the photophysical properties of lanthanide complexes synthesized from derivatives of 3,5-dihydroxy benzoates show efficient light harvesting and luminescence efficiencies . The solvatochromic and thermo-responsive properties of metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid demonstrate the influence of solvent interactions on the color and phase of the materials . Additionally, the selective and hysteretic sorption properties of MOFs with 3,5-di(pyridine-4-yl)benzoate for carbon dioxide highlight their potential in gas separation and storage . The fluorescent emission and magnetic properties of coordination polymers with 3-pyridin-3-yl-benzoate further illustrate the diverse functionalities that can be achieved .
科学研究应用
Application in Metal-Organic Frameworks (MOFs)
- Scientific Field: Material Science
- Summary of Application: “3-(Pyridin-4-yl)benzoic acid” is used as a linker in the construction of Metal-Organic Frameworks (MOFs). These MOFs have been used as sorbents for volatile solvents .
- Methods of Application: The MOFs are synthesized using “3-(Pyridin-4-yl)benzoic acid” as a linker. The resulting MOFs show selective adsorption for volatile organic compounds (VOCs) .
- Results or Outcomes: The MOFs showed higher adsorption capacity for both carbon dioxide and hydrogen .
Application in Antimicrobial and Antiviral Activities
- Scientific Field: Medicinal Chemistry
- Summary of Application: Pyridine compounds, including “3-(Pyridin-4-yl)benzoic acid”, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not quantitatively detailed in the source .
Application in Halogenated Volatile Organic Compounds (VOCs) Adsorption
- Scientific Field: Environmental Science
- Summary of Application: “3-(Pyridin-4-yl)benzoic acid” is used in the construction of Metal-Organic Frameworks (MOFs) for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .
- Methods of Application: The MOFs are synthesized using “3-(Pyridin-4-yl)benzoic acid” as a linker. The resulting MOFs show selective adsorption for halogenated VOCs .
- Results or Outcomes: The MOFs showed higher adsorption capacity for both carbon dioxide and hydrogen .
Application in Synthesis of Metal Complexes
- Scientific Field: Inorganic Chemistry
- Summary of Application: “3-(Pyridin-4-yl)benzoic acid” is used as a ligand in the hydrothermal synthesis of metal complexes .
- Methods of Application: The metal complexes are synthesized using “3-(Pyridin-4-yl)benzoic acid” as a ligand. The resulting complexes are structurally characterized by single-crystal X-ray diffraction .
- Results or Outcomes: Four metal complexes were synthesized and structurally characterized .
Application in Adsorption of Halogenated Compounds
- Scientific Field: Environmental Science
- Summary of Application: “3-(Pyridin-4-yl)benzoic acid” is used in the construction of Metal-Organic Frameworks (MOFs) for the adsorption of halogenated compounds .
- Methods of Application: The MOFs are synthesized using “3-(Pyridin-4-yl)benzoic acid” as a linker. The resulting MOFs show selective adsorption for halogenated compounds .
- Results or Outcomes: The MOFs showed higher adsorption capacity for both carbon dioxide and hydrogen .
Application in Synthesis of Metal Complexes
- Scientific Field: Inorganic Chemistry
- Summary of Application: “3-(Pyridin-4-yl)benzoic acid” is used as a ligand in the hydrothermal synthesis of metal complexes .
- Methods of Application: The metal complexes are synthesized using “3-(Pyridin-4-yl)benzoic acid” as a ligand. The resulting complexes are structurally characterized by single-crystal X-ray diffraction .
- Results or Outcomes: Four metal complexes were synthesized and structurally characterized .
安全和危害
属性
IUPAC Name |
3-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGIZNZSONLPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383782 | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)benzoic acid | |
CAS RN |
4385-78-8 | |
| Record name | 3-(4-Pyridinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


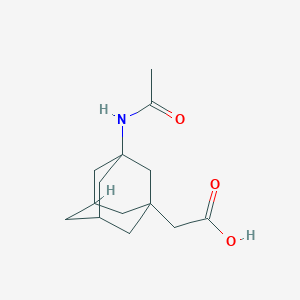
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)



